2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid
Overview
Description
2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid is a chemical compound known for its intricate structure and versatility in various scientific fields It comprises a phenyl group, a triazolo ring, and a pyrimidinyl ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid typically involves multi-step procedures starting with commercially available precursors. A common route includes the condensation of an appropriate pyrimidinylamine with a triazole derivative, followed by cyclization and subsequent introduction of the butanoic acid moiety. Reaction conditions often include refluxing in organic solvents such as ethanol or dimethylformamide and the use of catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control of reaction parameters and improved yields. Scaling up the synthesis may also involve the use of solid-supported catalysts to facilitate separation and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines, depending on the conditions and reagents used.
Substitution: Substitution reactions typically involve the replacement of a hydrogen atom with various functional groups, such as halogens or nitro groups.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: N-bromosuccinimide (NBS), nitronium tetrafluoroborate (NO2BF4)
Major Products Formed: The major products from these reactions depend on the starting material and reaction conditions. For instance, oxidation may yield phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl ketone, while reduction could produce phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7-yl alcohol.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound serves as a valuable intermediate in the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The biological relevance of this compound is explored in various studies, particularly in enzyme inhibition and protein binding assays. Its ability to interact with biomolecules makes it a candidate for drug development.
Medicine: The pharmaceutical potential of this compound includes its use as a scaffold in the design of new therapeutic agents. It has shown promise in preliminary studies for targeting specific diseases and conditions.
Industry: Industrially, 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid is used in the development of specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through the interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate access. The pathways involved in its mechanism of action often relate to signal transduction or metabolic processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
When compared to similar compounds, such as other pyrimidinyl-triazolo derivatives, 2-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)butanoic acid stands out due to its specific substitution pattern and the resulting chemical and biological properties. Similar compounds might include:
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives
2-phenyl-1,2,4-triazolo[1,5-a]pyrimidine analogues
7-oxo-1,2,4-triazolo[1,5-a]pyrimidine derivatives
These compounds share structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(10-oxo-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-2-13(17(25)26)22-9-8-14-12(16(22)24)10-19-18-20-15(21-23(14)18)11-6-4-3-5-7-11/h3-10,13H,2H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACNALUYGAMCDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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